molecular formula C9H19NO3 B064323 (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate CAS No. 168827-86-9

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B064323
CAS No.: 168827-86-9
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral carbamate compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl group attached to the carbamate moiety, which imparts stability and lipophilicity. The presence of a hydroxyl group and a methyl group on the propyl chain further enhances its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of (S)-3-hydroxy-2-methylpropanoic acid with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction proceeds smoothly at room temperature, yielding the desired product with high enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of (S)-tert-Butyl (3-oxo-2-methylpropyl)carbamate.

    Reduction: Formation of (S)-tert-Butyl (3-amino-2-methylpropyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential as a prodrug, where the carbamate moiety can be hydrolyzed to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (S)-Benzyl (3-hydroxy-2-methylpropyl)carbamate
  • (S)-tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
  • (S)-tert-Butyl (3-hydroxy-2-ethylpropyl)carbamate

Comparison: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of a tert-butyl group and a hydroxyl-substituted propyl chain. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to its analogs. The presence of the hydroxyl group also enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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